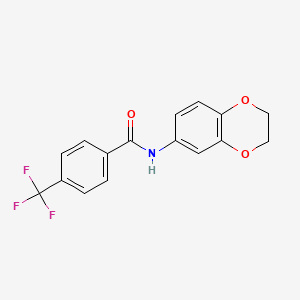![molecular formula C19H23N3O4S B5502267 2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)
2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives, including those similar to the compound , often involves complex organic reactions. One study details an improvement in the synthesis of 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate for organic synthesis, demonstrating the efficiency of using a mixture of P2O5/POCl3 as the dehydrating agent, which could relate to the synthesis process of the target compound (Feng Ta, 2013).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives has been a subject of study, revealing intricate details about their crystalline forms and conformation. For instance, the crystal structure of 1-[2-(furan-2-yl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one was determined, showcasing the coplanar arrangement of the tetrahydroquinoline ring system, which may provide insights into the structural analysis of the target compound (Luis A. Vizcaya et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving tetrahydroisoquinoline derivatives are diverse and include various synthetic pathways. For example, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates facilitates the synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives, highlighting the chemical reactivity and potential transformations of the compound of interest (Jian-Mei Lu & Min Shi, 2007).
Physical Properties Analysis
The physical properties of compounds like the one under discussion are crucial for their application in various fields. Although specific information on the physical properties of "2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline" was not directly available, studies on similar compounds provide a basis for understanding how molecular structure influences physical properties such as solubility, melting point, and stability.
Chemical Properties Analysis
The chemical properties of tetrahydroisoquinoline derivatives, including reactivity, stability, and interaction with other chemicals, are essential for their practical application. Research into the reactivity of ethyl 1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolylidene acetate towards nitrilimines, for instance, sheds light on the synthesis of novel compounds, potentially offering insight into the chemical properties of the target molecule (Tayseer A. Abdallah, 2002).
科学的研究の応用
Isoquinoline Alkaloids Synthesis
Research on the synthesis of novel potential alkaloidal systems, such as 8H-Isoquino[2,1-b][2,7 naphthyridin-8-ones and 13H-Pyrido[4,3:3,4]pyrrolo[2,1-b][3]benzazepin-13-ones, provides insights into the synthetic pathways utilized for creating complex heterocyclic compounds. These studies often explore the condensation reactions and structural confirmations through extensive NMR data and X-ray studies, indicating the potential for creating diverse molecular frameworks relevant to pharmaceutical development (Nagarajan et al., 1994).
One-Pot Synthesis Techniques
Efficient methods for synthesizing heterocyclic derivatives, including isoxazole and naphthyridine derivatives, through one-pot synthesis techniques have been explored. These methods involve catalytic amounts of acids or iodine, demonstrating the versatility and efficiency of synthetic approaches for constructing complex molecules, which might be similar to the pathways for synthesizing the mentioned compound (Guleli et al., 2019).
Functionalization of Cyclic Amines
Studies on the redox-annulations of cyclic amines with α,β-unsaturated carbonyl compounds showcase the possibilities for functionalizing molecules like 2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline. These reactions can lead to the formation of ring-fused compounds, offering pathways for the development of novel pharmacologically active molecules (Kang et al., 2015).
Photocatalytic Applications
The photocatalytic activation of amino-substituted benzoquinones for releasing carboxylate and phenolate groups under visible light highlights the application of similar compounds in photochemical processes. Such studies underscore the potential for developing photoresponsive materials or drug delivery systems that can be activated by light (Chen & Steinmetz, 2006).
Heterocyclic Derivative Syntheses
Research into the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions illustrates the chemical diversity achievable with complex organic syntheses. Such methodologies could be relevant to the synthesis of the compound , highlighting the chemical ingenuity in accessing a wide range of heterocyclic structures (Bacchi et al., 2005).
特性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(7-pyrrolidin-1-ylsulfonyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13-18(14(2)26-20-13)19(23)21-10-7-15-5-6-17(11-16(15)12-21)27(24,25)22-8-3-4-9-22/h5-6,11H,3-4,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSUVQBNBPXKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC3=C(C2)C=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)


![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)
![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)


![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)
![3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)


![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)

![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)